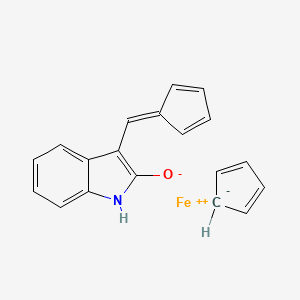

(Z)-FeCP-oxindole

Description

Properties

IUPAC Name |

cyclopenta-1,3-diene;3-(cyclopenta-2,4-dien-1-ylidenemethyl)-1H-indol-2-olate;iron(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO.C5H5.Fe/c16-14-12(9-10-5-1-2-6-10)11-7-3-4-8-13(11)15-14;1-2-4-5-3-1;/h1-9,15-16H;1-5H;/q;-1;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTGBTDOTYGXLBK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH-]1C=CC=C1.C1=CC=C2C(=C1)C(=C(N2)[O-])C=C3C=CC=C3.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FeNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(Z)-FeCP-oxindole: A Technical Guide to its Mechanism of Action as a VEGFR-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-FeCP-oxindole has emerged as a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. This document provides an in-depth technical overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its role in cellular signaling. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of oncology, drug discovery, and molecular biology.

Core Mechanism of Action: Selective VEGFR-2 Inhibition

This compound exerts its biological effects primarily through the selective inhibition of the tyrosine kinase activity of VEGFR-2. Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis. This compound competitively binds to the ATP-binding site of the VEGFR-2 kinase domain, preventing its phosphorylation and subsequent activation. This targeted inhibition effectively abrogates the pro-angiogenic signals mediated by VEGF.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Kinase Inhibitory Activity

| Target Kinase | IC50 (nM) | Notes |

| VEGFR-2 | ~200 | Selective inhibition. |

| VEGFR-1 | Not significantly inhibited at 10 µM | Demonstrates selectivity over VEGFR-1. |

| PDGFRα | Not significantly inhibited at 10 µM | Demonstrates selectivity over PDGFRα. |

| PDGFRβ | Not significantly inhibited at 10 µM | Demonstrates selectivity over PDGFRβ. |

| DYRK3 | Submicromolar to low micromolar | Additional off-target activity noted. |

| DYRK4 | Submicromolar to low micromolar | Additional off-target activity noted. |

Table 2: In Vitro Cytotoxicity

| Cell Line | Cell Type | IC50 (µM) |

| B16 | Murine Melanoma | < 1 |

| Vero | Monkey Kidney Epithelial | Micromolar range |

Signaling Pathway

This compound's inhibition of VEGFR-2 phosphorylation blocks the activation of multiple downstream signaling pathways critical for angiogenesis. A simplified representation of the VEGFR-2 signaling cascade and the point of inhibition by this compound is provided below.

Caption: VEGFR-2 signaling pathway and inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

VEGFR-2 Kinase Inhibition Assay (Radiometric)

This protocol is a representative method for determining the in vitro inhibitory activity of this compound against VEGFR-2 kinase.

Materials:

-

Human recombinant VEGFR-2 (from Sf21 insect cells)

-

Substrate: [γ-³²P]ATP and Poly(Glu, Tyr) 4:1

-

Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT, 1 mg/mL BSA

-

This compound (dissolved in DMSO)

-

96-well assay plates

-

Phosphocellulose filter plates

-

Scintillation counter

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

In a 96-well plate, add 5 µL of the diluted compound solution. For positive control wells, add 5 µL of assay buffer with DMSO. For negative control (no enzyme) wells, add assay buffer.

-

Add 20 µL of a solution containing the VEGFR-2 enzyme and the Poly(Glu, Tyr) substrate in assay buffer to each well, except for the negative control wells.

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the kinase reaction by adding 25 µL of assay buffer containing [γ-³²P]ATP to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding 50 µL of 0.75 M phosphoric acid to each well.

-

Transfer the reaction mixture to a phosphocellulose filter plate.

-

Wash the filter plate several times with 0.75 M phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Dry the filter plate and add scintillation fluid to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the positive and negative controls and determine the IC50 value by non-linear regression analysis.

Cell Viability (MTT) Assay

This protocol outlines a standard procedure for assessing the cytotoxic effects of this compound on cell lines such as B16 melanoma and Vero cells.

Materials:

-

B16 or Vero cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Prepare a serial dilution of this compound in complete cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (medium with DMSO) and blank (medium only) wells.

-

Incubate the plate for a specified duration (e.g., 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

Experimental Workflow

The logical flow of experiments to characterize the mechanism of action of this compound is depicted below.

Caption: Logical workflow for the evaluation of this compound.

(Z)-FeCP-Oxindole: A Technical Guide to Synthesis, Characterization, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-FeCP-oxindole, a novel organometallic compound, has emerged as a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Its unique structure, incorporating a ferrocene moiety into an oxindole scaffold, has demonstrated significant anti-cancer properties. This technical guide provides a comprehensive overview of the synthesis, characterization, and biological activity of this compound, intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, oncology, and drug development.

Chemical and Biological Properties

This compound is the Z-isomer of 3-(ferrocenylmethylidene)indolin-2-one. The presence of the ferrocene group is crucial for its biological activity.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₅FeNO | |

| Molecular Weight | 329.17 g/mol | |

| Appearance | Orange/Red Solid | [1] |

| Target | VEGFR-2 | [1] |

| IC₅₀ (VEGFR-2) | ~200-220 nM | [1] |

| Anticancer Activity | Micromolar range against B16 melanoma and Vero cell lines | [1] |

Synthesis

The synthesis of this compound is achieved through a Knoevenagel condensation reaction between oxindole and ferrocenecarboxaldehyde. This reaction typically yields a mixture of (E) and (Z) isomers, which can be separated by chromatographic techniques.[1]

Experimental Protocol: Synthesis of (E)- and (Z)-3-Ferrocenylmethylidene-1,3-dihydro-2H-indol-2-one

Materials:

-

Oxindole

-

Ferrocenecarboxaldehyde

-

Potassium Hydroxide (KOH)

-

Ethanol (EtOH)

-

Dichloromethane (DCM)

-

Hexane

-

Ethyl acetate (EtOAc)

-

Silica gel for column chromatography

-

Preparative thin-layer chromatography (TLC) plates

Procedure:

-

To a solution of oxindole (1 equivalent) in ethanol, add a catalytic amount of potassium hydroxide.

-

Add ferrocenecarboxaldehyde (1 equivalent) to the reaction mixture.

-

Reflux the mixture for 3-4 hours. The reaction progress can be monitored by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting crude product, a mixture of (E) and (Z) isomers, is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to separate the major fractions of the isomers.

-

The isomers are further purified and separated by preparative thin-layer chromatography using a suitable solvent system (e.g., DCM/EtOAc).[1]

The (Z)-isomer is typically the minor product of this reaction.[1]

Characterization

The structural elucidation and confirmation of the (Z) configuration of FeCP-oxindole are performed using various spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are essential for the initial identification and determination of the isomeric purity. The stereochemistry of the (E) and (Z) isomers can be unequivocally assigned using Nuclear Overhauser Effect (NOE) or 2D NOESY NMR experiments. For the (Z)-isomer, an NOE is observed between the vinylic proton and the protons of the ferrocenyl group.[1]

Representative ¹H NMR Data (in CDCl₃):

The ¹H NMR spectrum of the (Z)-isomer will show characteristic signals for the oxindole and ferrocene protons. The vinylic proton signal is a key diagnostic peak, and its chemical shift will differ from that of the (E)-isomer.

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive solid-state structure of this compound, confirming the cis relationship between the ferrocene and the carbonyl group of the oxindole ring.[1]

Biological Activity and Mechanism of Action

This compound exhibits its anticancer effects primarily through the selective inhibition of VEGFR-2.

VEGFR-2 Inhibition

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By binding to the ATP-binding site of the VEGFR-2 kinase domain, this compound prevents the autophosphorylation and activation of the receptor, thereby blocking downstream signaling pathways.

Experimental Protocol: VEGFR-2 Kinase Inhibition Assay

A common method to assess VEGFR-2 inhibition is a kinase activity assay, which can be performed using various formats, such as an ELISA-based assay or a luminescence-based assay.

Materials:

-

Recombinant human VEGFR-2 kinase

-

Biotinylated peptide substrate

-

ATP

-

This compound (and other test compounds)

-

Assay buffer

-

Phospho-tyrosine antibody conjugated to a detection molecule (e.g., HRP)

-

Streptavidin-coated plates

-

Detection reagent (e.g., TMB substrate for HRP)

-

Plate reader

Procedure (ELISA-based):

-

Coat streptavidin-coated microtiter plates with the biotinylated peptide substrate.

-

Add the recombinant VEGFR-2 kinase to the wells.

-

Add varying concentrations of this compound or control inhibitors to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate to allow for phosphorylation of the substrate.

-

Wash the wells to remove unbound reagents.

-

Add a phospho-tyrosine antibody conjugated to HRP.

-

Incubate to allow the antibody to bind to the phosphorylated substrate.

-

Wash the wells.

-

Add the TMB substrate and incubate until a color change is observed.

-

Stop the reaction with a stop solution.

-

Read the absorbance at the appropriate wavelength using a plate reader.

-

The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways

The inhibition of VEGFR-2 by this compound disrupts multiple downstream signaling cascades that are crucial for endothelial cell proliferation, migration, and survival.

Caption: VEGFR-2 signaling pathway inhibited by this compound.

Experimental Workflow

The overall workflow for the synthesis and evaluation of this compound is a multi-step process that combines chemical synthesis with biological testing.

Caption: Experimental workflow for this compound.

Conclusion

This compound represents a promising class of organometallic compounds with potent and selective VEGFR-2 inhibitory activity. The synthetic route is straightforward, and the isomers are separable, allowing for detailed biological evaluation. The data presented in this guide highlights the potential of this compound as a lead compound for the development of novel anti-angiogenic therapies. Further investigation into its in vivo efficacy, pharmacokinetic properties, and safety profile is warranted to fully assess its therapeutic potential.

References

The Role of (Z)-FeCP-oxindole in Angiogenesis Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, making it a prime target for anti-cancer therapies. (Z)-FeCP-oxindole is a synthetic molecule featuring an oxindole scaffold and a ferrocene moiety, which has been identified as a selective inhibitor of VEGFR-2. This technical guide provides a comprehensive overview of this compound's role in angiogenesis inhibition, detailing its mechanism of action, relevant signaling pathways, and standardized protocols for its evaluation.

Introduction to this compound

This compound is a member of the oxindole family of compounds, which are recognized as privileged structures in medicinal chemistry due to their broad range of biological activities. The incorporation of a ferrocene group is a key structural feature, which can enhance the therapeutic properties of organic molecules. This compound has been specifically identified as a potent and selective inhibitor of human VEGFR-2.[1]

Mechanism of Action: VEGFR-2 Inhibition

The primary mechanism by which this compound exerts its anti-angiogenic effects is through the selective inhibition of VEGFR-2, a receptor tyrosine kinase.[1] Upon binding of its ligand, Vascular Endothelial Growth Factor A (VEGF-A), VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways that ultimately lead to endothelial cell proliferation, migration, and survival – all critical steps in angiogenesis.

This compound, like other oxindole-based inhibitors, is thought to bind to the ATP-binding pocket of the VEGFR-2 kinase domain. This competitive inhibition prevents the transfer of a phosphate group from ATP to the tyrosine residues, thereby blocking the activation of the receptor and the subsequent downstream signaling.

VEGFR-2 Signaling Pathway

The inhibition of VEGFR-2 by this compound disrupts several key signaling pathways crucial for angiogenesis. The following diagram illustrates the central role of VEGFR-2 and the downstream cascades it activates.

Quantitative Data

Publicly available quantitative data for this compound is primarily focused on its inhibitory concentration against VEGFR-2. Further studies are required to fully characterize its dose-dependent effects on various aspects of angiogenesis.

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

| Kinase Assay | Human VEGFR-2 | IC50 | 200 nM | [1] |

| Kinase Assay | Human VEGFR-2 | IC50 | 220 nM | |

| Cell-based Assay | B16 Murine Melanoma | IC50 | < 1 µM | [1] |

| Kinase Assay | VEGFR-1, PDGFRα/β | Inhibition | Not significant at 10 µM | [1] |

| Cell Viability | Endothelial Cells | IC50 | Data not available | |

| Cell Migration | Endothelial Cells | IC50 | Data not available | |

| Tube Formation | Endothelial Cells | IC50 | Data not available |

IC50: Half maximal inhibitory concentration

Experimental Protocols

The following are detailed, standardized protocols for key in vitro and in vivo assays to evaluate the anti-angiogenic properties of compounds such as this compound.

In Vitro Assays

This assay determines the effect of a compound on the metabolic activity of endothelial cells, which is an indicator of cell viability and proliferation.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Complete endothelial cell growth medium

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed HUVECs in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium.

-

Replace the medium in each well with 100 µL of the diluted compound or vehicle control (medium with DMSO).

-

Incubate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This assay assesses the effect of a compound on the directional migration of endothelial cells.

Materials:

-

HUVECs

-

6-well or 12-well plates

-

Complete endothelial cell growth medium

-

Sterile 200 µL pipette tip

-

This compound stock solution (in DMSO)

-

Microscope with a camera

Procedure:

-

Seed HUVECs in plates and grow to a confluent monolayer.

-

Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Replace the medium with a low-serum medium containing various concentrations of this compound or a vehicle control.

-

Capture images of the scratch at 0 hours.

-

Incubate at 37°C and 5% CO₂.

-

Capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours).

-

Measure the width of the scratch at different points for each time point and treatment.

-

Calculate the percentage of wound closure relative to the 0-hour time point.

This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.

Materials:

-

HUVECs

-

96-well plates

-

Basement membrane extract (e.g., Matrigel)

-

Endothelial cell basal medium

-

This compound stock solution (in DMSO)

-

Microscope with a camera

Procedure:

-

Thaw the basement membrane extract on ice overnight.

-

Coat the wells of a pre-chilled 96-well plate with 50 µL of the extract and allow it to polymerize at 37°C for 30-60 minutes.

-

Harvest HUVECs and resuspend them in basal medium containing different concentrations of this compound or a vehicle control.

-

Seed the cells onto the polymerized matrix at a density of 1.5 x 10⁴ to 2 x 10⁴ cells/well.

-

Incubate for 4-18 hours at 37°C and 5% CO₂.

-

Visualize and photograph the tube network using a microscope.

-

Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.

This technique is used to determine if this compound inhibits the VEGF-induced phosphorylation of VEGFR-2.

Materials:

-

HUVECs

-

Serum-free medium

-

VEGF-A

-

This compound

-

Lysis buffer with protease and phosphatase inhibitors

-

SDS-PAGE equipment

-

PVDF membrane

-

Primary antibodies (anti-phospho-VEGFR-2, anti-total-VEGFR-2, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture HUVECs to near confluence and serum-starve overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 5-10 minutes.

-

Lyse the cells and determine the protein concentration.

-

Separate protein lysates (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against phospho-VEGFR-2 overnight at 4°C.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe for total VEGFR-2 and a loading control (e.g., GAPDH).

In Vivo Assay

The CAM assay is a widely used in vivo model to assess the effect of a compound on angiogenesis in a living system.

Materials:

-

Fertilized chicken eggs

-

Egg incubator

-

Sterile saline

-

Thermanox coverslips or sterile filter paper discs

-

This compound

-

Stereomicroscope with a camera

Procedure:

-

Incubate fertilized eggs at 37.5°C in a humidified incubator.

-

On day 3, create a small window in the eggshell to expose the CAM.

-

On day 8-10, place a sterile coverslip or filter disc loaded with this compound or a vehicle control onto the CAM.

-

Reseal the window and continue incubation.

-

On day 12, examine the CAM under a stereomicroscope and capture images.

-

Quantify the angiogenic response by counting the number of blood vessels converging towards the disc and measuring the area of vessel growth inhibition.

Experimental and Logical Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of a potential anti-angiogenic compound like this compound.

Conclusion

This compound is a promising anti-angiogenic agent that selectively targets VEGFR-2. Its mechanism of action through the inhibition of a critical signaling pathway in angiogenesis makes it a valuable candidate for further investigation in the development of novel cancer therapies. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued evaluation of this compound and other potential angiogenesis inhibitors. Further research is warranted to establish a more comprehensive quantitative profile of its biological activities and to assess its efficacy in preclinical tumor models.

References

In Vitro Anticancer Activity of (Z)-FeCP-oxindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-FeCP-oxindole is a synthetic compound identified as a selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis crucial for tumor growth and metastasis. This document provides a comprehensive overview of the in vitro anticancer activity of this compound, detailing its mechanism of action, summarizing available quantitative efficacy data, and outlining detailed protocols for its evaluation. The information presented herein is intended to serve as a technical guide for researchers and professionals in the field of oncology drug discovery and development.

Introduction

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of several approved anticancer agents. This compound is a novel derivative that has demonstrated potent and selective inhibitory activity against VEGFR-2. By targeting VEGFR-2, this compound disrupts the downstream signaling cascades that promote endothelial cell proliferation, migration, and survival, thereby inhibiting angiogenesis. This guide consolidates the current understanding of the in vitro anticancer properties of this compound.

Mechanism of Action: Inhibition of VEGFR-2 Signaling

This compound exerts its primary anticancer effect through the selective inhibition of VEGFR-2. Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and undergoes autophosphorylation, initiating a cascade of intracellular signaling events. The primary pathways activated downstream of VEGFR-2 include the PI3K/Akt/mTOR and the MAPK/ERK pathways, both of which are critical for cell proliferation, survival, and migration.[1][2][3] By binding to the ATP-binding site of the VEGFR-2 tyrosine kinase domain, this compound prevents its phosphorylation and subsequent activation, effectively blocking these downstream signals.

Quantitative Data Presentation

The in vitro efficacy of this compound has been quantified through the determination of its half-maximal inhibitory concentration (IC50) against its primary target and in a cancer cell line.

| Target/Cell Line | Assay Type | IC50 Value | Reference |

| Human VEGFR-2 | Enzymatic Assay | 200 - 220 nM | [4][5] |

| B16 Murine Melanoma | Cell Viability Assay | < 1 µM | [4][5] |

Note: Comprehensive IC50 data for this compound across a broader range of human cancer cell lines are not yet publicly available. Further studies are required to establish a more complete anticancer activity profile.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key in vitro assays to evaluate the anticancer activity of this compound. These are generalized protocols that should be optimized for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

-

Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound at the desired concentrations for a specified time.

-

Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.

-

Wash the cells twice with cold PBS by centrifugation.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Viable cells will be negative for both Annexin V-FITC and PI, early apoptotic cells will be positive for Annexin V-FITC and negative for PI, and late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Cancer cell line treated with this compound

-

Cold PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound for the desired time.

-

Harvest the cells and wash with cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA.

Western Blotting

Western blotting is used to detect changes in the expression and phosphorylation status of proteins within the VEGFR-2 signaling pathway.

Materials:

-

Cancer cell line treated with this compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-VEGFR-2, anti-phospho-VEGFR-2, anti-Akt, anti-phospho-Akt, anti-ERK, anti-phospho-ERK, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound at various concentrations and time points.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

Conclusion

This compound is a promising anticancer agent that selectively targets VEGFR-2, a critical regulator of tumor angiogenesis. The available in vitro data demonstrates its potent inhibitory activity against its primary target and in a melanoma cell line. The detailed experimental protocols provided in this guide offer a framework for further investigation into the compound's efficacy across a wider range of cancer types and for elucidating its detailed molecular mechanisms of action. Further research is warranted to fully characterize the anticancer potential of this compound and to advance its development as a potential therapeutic.

References

- 1. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 3. Eriocitrin Inhibits Angiogenesis by Targeting VEGFR2-Mediated PI3K/AKT/mTOR Signaling Pathways [mdpi.com]

- 4. commerce.bio-rad.com [commerce.bio-rad.com]

- 5. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

(Z)-FeCP-oxindole: A Deep Dive into its Structure-Activity Relationship for Kinase Inhibition

(An In-depth Technical Guide for Researchers and Drug Development Professionals)

Abstract

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of (Z)-FeCP-oxindole, a selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By consolidating data from key publications, this document details the synthesis, biological activity, and experimental protocols related to this compound and its analogues. Quantitative data are presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of novel kinase inhibitors.

Introduction

The 3-methylidene-1,3-dihydro-2H-indol-2-one (oxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities, particularly as kinase inhibitors. The introduction of a ferrocenyl moiety to this scaffold has given rise to a novel class of organometallic compounds with potent anticancer properties. This guide focuses on this compound, a ferrocene-containing oxindole derivative that has demonstrated selective and potent inhibition of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis. Understanding the structure-activity relationship of this compound is crucial for the rational design of more effective and selective anticancer agents.

Chemical and Physical Properties

This compound, with the chemical name (Z)-3-(ferrocenylmethylidene)-1,3-dihydro-2H-indol-2-one, is a brown solid. Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₅FeNO | |

| Molecular Weight | 329.17 g/mol | |

| CAS Number | 1137967-28-2 | N/A |

| Solubility | Soluble in DMSO to 5 mM | |

| Storage | Store at +4°C |

Structure-Activity Relationship (SAR)

The biological activity of FeCP-oxindole is highly dependent on its geometric configuration and substitutions on the oxindole ring. The key findings from SAR studies are summarized below.

Quantitative Data for FeCP-Oxindole Analogues

The following table presents the half-maximal inhibitory concentrations (IC₅₀) of this compound and its related analogues against various cell lines and kinases.

| Compound | Isomer | Target | IC₅₀ (nM) | Reference |

| FeCP-oxindole | Z | VEGFR-2 | 220 | |

| FeCP-oxindole | E | VEGFR-2 | 214 | |

| FeCP-oxindole | Z | B16 Murine Melanoma | < 1000 | |

| FeCP-oxindole | E | B16 Murine Melanoma | < 1000 | |

| FeCP-oxindole | Z | Vero Cells | > 10 µM | |

| FeCP-oxindole | E | Vero Cells | > 10 µM | |

| FeCP-oxindole | Z | VEGFR-1 | > 10,000 | |

| FeCP-oxindole | Z | PDGFRα | > 10,000 | |

| FeCP-oxindole | Z | PDGFRβ | > 10,000 |

Key Observations from SAR Data:

-

Stereochemistry: Both the (Z) and (E) isomers of FeCP-oxindole exhibit potent and comparable inhibitory activity against VEGFR-2, with IC₅₀ values of 220 nM and 214 nM, respectively.

-

Anticancer Activity: Both isomers display significant in vitro toxicity against B16 murine melanoma cell lines, with IC₅₀ values in the sub-micromolar range.

-

Selectivity: this compound demonstrates high selectivity for VEGFR-2 over other related kinases such as VEGFR-1, PDGFRα, and PDGFRβ, where it shows no significant inhibition at concentrations up to 10 µM.

-

Cytotoxicity: The compounds show low toxicity against non-cancerous Vero cell lines, suggesting a degree of selectivity for cancer cells.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the SAR analysis of this compound.

Synthesis of (E)- and (Z)-3-ferrocenylmethylidene-1,3-dihydro-2H-indol-2-one

The synthesis of the geometric isomers of FeCP-oxindole is achieved through a Knoevenagel condensation reaction.

Experimental Workflow:

Procedure:

-

A mixture of 1,3-dihydro-2H-indol-2-one and ferrocene carboxaldehyde is refluxed in ethanol with piperidine as a catalyst.

-

The reaction yields an approximate 2:1 mixture of the (E) and (Z) isomers of 3-ferrocenylmethylidene-1,3-dihydro-2H-indol-2-one.

-

The individual isomers are separated and purified using preparative thin-layer chromatography.

-

The structures of the separated isomers are confirmed by ¹H NMR spectroscopy and X-ray crystallography.

In Vitro Kinase Inhibition Assay (VEGFR-2)

The inhibitory activity of the compounds against VEGFR-2 is determined using a standard kinase assay.

Experimental Workflow:

Procedure:

-

The kinase assay is performed in a 96-well plate format.

-

Recombinant human VEGFR-2 enzyme is incubated with the test compound at various concentrations.

-

The kinase reaction is initiated by the addition of a mixture of ATP and a suitable substrate.

-

After incubation, the amount of phosphorylated substrate is quantified, typically using a luminescence-based method.

-

The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC₅₀ value is determined from the dose-response curve.

Cell Viability Assay (B16 Murine Melanoma and Vero Cells)

The cytotoxicity of the compounds is assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Procedure:

-

B16 murine melanoma cells or Vero cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

-

Following incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control, and the IC₅₀ value is calculated.

Mechanism of Action: VEGFR-2 Signaling Pathway

This compound exerts its biological effect by inhibiting the VEGFR-2 signaling pathway. This pathway is critical for angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.

Pathway Description:

-

Ligand Binding and Receptor Dimerization: Vascular Endothelial Growth Factor (VEGF) binds to the extracellular domain of VEGFR-2, inducing receptor dimerization.

-

Autophosphorylation: Dimerization leads to the autophosphorylation of specific tyrosine residues in the intracellular kinase domain of VEGFR-2, activating its enzymatic function.

-

Downstream Signaling Cascades: The activated VEGFR-2 recruits and phosphorylates various downstream signaling proteins, including PLCγ and PI3K. This triggers a cascade of intracellular events, activating pathways such as the MAPK and Akt pathways.

-

Cellular Responses: These signaling cascades ultimately lead to cellular responses that promote angiogenesis, such as endothelial cell proliferation, migration, survival, and increased vascular permeability.

-

Inhibition by this compound: this compound acts as a competitive inhibitor at the ATP-binding site of the VEGFR-2 kinase domain, preventing autophosphorylation and blocking the entire downstream signaling cascade. This inhibition of angiogenesis is the primary mechanism for its anticancer activity.

Conclusion

This compound is a potent and selective inhibitor of VEGFR-2 with promising anticancer activity. The structure-activity relationship studies highlight the importance of the ferrocenyl-oxindole scaffold for this biological activity. The detailed experimental protocols and the elucidation of its mechanism of action within the VEGFR-2 signaling pathway provide a solid foundation for the further development of this class of compounds as therapeutic agents. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these molecules to enhance their clinical potential.

(Z)-FeCP-oxindole: A Technical Guide to Target Binding and Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-FeCP-oxindole is a selective, small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. This document provides a comprehensive technical overview of its target binding, kinase inhibition profile, and the experimental methodologies used for its characterization. The information presented herein is intended to support further research and development of this compound and related compounds as potential therapeutic agents.

Introduction

This compound belongs to the class of 3-substituted oxindole derivatives, a scaffold known for its diverse biological activities, including the inhibition of protein kinases.[1][2] Structurally, it is a ferrocenyl-substituted methylidene-oxindole. The unique three-dimensional structure of the ferrocene moiety has been explored for its potential to interact with the ATP-binding pocket of various kinases. This compound has emerged as a potent and selective inhibitor of VEGFR2, a receptor tyrosine kinase that plays a crucial role in both physiological and pathological angiogenesis, the formation of new blood vessels.[3][4] Dysregulation of VEGFR2 signaling is a hallmark of several diseases, most notably cancer, making it a prime target for therapeutic intervention.

Target Binding and Kinase Inhibition Profile

This compound demonstrates high selectivity for VEGFR2. The primary mechanism of action is the inhibition of the kinase activity of VEGFR2, thereby blocking the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.

Quantitative Kinase Inhibition Data

The inhibitory activity of this compound has been quantified against a panel of protein kinases to determine its selectivity profile. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the kinase activity, are summarized in the table below.

| Kinase Target | This compound IC50 (nM) | Notes |

| VEGFR2 (KDR) | 200 [5][6][7] | Primary Target |

| VEGFR1 (Flt-1) | >10,000[5][6][7] | Not significantly inhibited at 10 µM. |

| PDGFRα | >10,000[5][6][7] | Not significantly inhibited at 10 µM. |

| PDGFRβ | >10,000[5][6][7] | Not significantly inhibited at 10 µM. |

Note: The data indicates a high degree of selectivity for VEGFR2 over other closely related receptor tyrosine kinases.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the kinase inhibition profile of this compound.

In Vitro VEGFR2 Kinase Inhibition Assay

This protocol describes a radiometric filter-binding assay used to determine the IC50 value of this compound against recombinant human VEGFR2. This method directly measures the transfer of a radiolabeled phosphate from ATP to a peptide substrate.[8]

Materials:

-

Recombinant human VEGFR2 kinase (e.g., GST-fusion protein)

-

Biotinylated peptide substrate (e.g., Biotin-Gastrin Precursor (Tyr87) peptide)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.1 mM Na₃VO₄)

-

This compound stock solution (in DMSO)

-

ATP solution

-

Phosphocellulose filter plates (e.g., Millipore MAPH)

-

Wash buffer (e.g., 0.5% phosphoric acid)

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

In a 96-well plate, add the diluted this compound or vehicle (DMSO) control.

-

Add the VEGFR2 enzyme and the peptide substrate to each well.

-

Initiate the kinase reaction by adding the ATP solution containing [γ-³²P]ATP. The final ATP concentration should be at or near the Km for VEGFR2.

-

Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding an equal volume of 0.5% phosphoric acid.

-

Transfer the reaction mixture to a phosphocellulose filter plate.

-

Wash the filter plate multiple times with wash buffer to remove unincorporated [γ-³²P]ATP.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a microplate scintillation counter.

-

Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Workflow for the in vitro radiometric kinase inhibition assay.

Signaling Pathway Analysis

This compound exerts its biological effects by inhibiting the VEGFR2 signaling pathway. Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR2 dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating multiple downstream cascades that regulate endothelial cell function.

Key Downstream Signaling Pathways of VEGFR2

The inhibition of VEGFR2 by this compound blocks the activation of several critical downstream signaling pathways, including:

-

PLCγ-PKC-MAPK/ERK Pathway: This pathway is crucial for endothelial cell proliferation.[3]

-

PI3K/Akt Pathway: This pathway is a major regulator of endothelial cell survival and permeability.[3]

-

Src Family Kinases (SFKs): Src activation is involved in VEGF-induced angiogenesis and vascular permeability.

-

p38 MAPK Pathway: This pathway contributes to endothelial cell migration and actin cytoskeleton remodeling.

The diagram below illustrates the central role of VEGFR2 in angiogenesis and the points of inhibition by this compound.

VEGFR2 signaling pathway and the inhibitory action of this compound.

Conclusion

This compound is a potent and selective inhibitor of VEGFR2 kinase activity. Its well-defined mechanism of action and favorable selectivity profile make it a valuable research tool for studying angiogenesis and a promising lead compound for the development of novel anti-angiogenic therapies. The experimental protocols and data presented in this guide provide a foundation for further investigation into the therapeutic potential of this compound and its derivatives.

References

- 1. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 4. assaygenie.com [assaygenie.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Dissolving (Z)-FeCP-oxindole for Cell Culture Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the dissolution of (Z)-FeCP-oxindole, a selective inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2), for use in cell culture experiments. Adherence to these procedures is crucial for ensuring compound stability, maximizing solubility, and obtaining reliable and reproducible experimental results.

Compound Information and Solubility

This compound is an oxindole-based compound with demonstrated anticancer activity.[1][2] Proper dissolution is the first critical step in preparing this compound for in vitro studies.

Table 1: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₅FeNO | [2] |

| Molecular Weight | 329.17 g/mol | [2] |

| CAS Number | 1137967-28-2 | [1] |

| Primary Solvent | Dimethyl sulfoxide (DMSO) | [1][2][3][4] |

| Reported Solubility | Soluble to 5 mM in DMSO with gentle warming | [1][2] |

| <1.65 mg/mL in DMSO | [3][4] |

Experimental Protocols

Preparation of a this compound Stock Solution

This protocol details the preparation of a high-concentration stock solution of this compound, which can then be diluted to the desired final concentration in cell culture media.

Materials:

-

This compound powder

-

Sterile, cell culture grade Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Water bath or incubator set to 37°C (optional)

-

Ultrasonic bath (optional)

Procedure:

-

Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution and subsequent cell cultures.

-

Calculate Required Mass: Determine the mass of this compound needed to achieve the desired stock concentration (e.g., 5 mM). Use the following formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000

-

Weighing: Carefully weigh the calculated amount of this compound powder.

-

Dissolution: a. Add the appropriate volume of sterile DMSO to the vial containing the this compound powder. b. Vortex the solution vigorously for 1-2 minutes to aid dissolution. c. Gentle Warming (Optional but Recommended): To enhance solubility, warm the solution to 37°C for 5-10 minutes.[4] d. Sonication (Optional): If the compound does not fully dissolve, place the vial in an ultrasonic bath for short intervals (1-2 minutes) until the solution is clear.[4]

-

Sterilization (Optional): If necessary, the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage: a. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[4] b. Clearly label each aliquot with the compound name, concentration, and date of preparation. c. For short-term storage (up to 1 month), store the aliquots at -20°C. For long-term storage (up to 6 months), store at -80°C.[4]

Dilution of Stock Solution for Cell Culture Experiments

Materials:

-

Prepared this compound stock solution

-

Pre-warmed, complete cell culture medium appropriate for your cell line

Procedure:

-

Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

-

Serial Dilution (if necessary): If a very low final concentration is required, perform a serial dilution of the stock solution in sterile DMSO or cell culture medium.

-

Final Dilution: Directly add the required volume of the stock solution to the pre-warmed cell culture medium to achieve the desired final concentration for your experiment. Mix gently by pipetting or swirling the flask/plate.

-

Important: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

-

Visualized Workflows and Pathways

References

Application Notes and Protocols for (Z)-FeCP-oxindole in B16 Murine Melanoma Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-FeCP-oxindole is a selective inhibitor of human vascular endothelial cell growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis and a potential therapeutic target in melanoma. This document provides detailed protocols for the use of this compound in B16 murine melanoma cell lines, a widely used model for preclinical cancer research. The provided methodologies cover cell culture, viability assays, apoptosis analysis, and cell cycle profiling.

Mechanism of Action

This compound selectively targets VEGFR-2, a receptor tyrosine kinase. In melanoma, VEGFR-2 can be expressed on both tumor cells and endothelial cells, contributing to tumor growth through autocrine signaling and angiogenesis. By inhibiting VEGFR-2, this compound is expected to disrupt these pathways, leading to decreased cell proliferation, induction of apoptosis, and cell cycle arrest.

VEGFR-2 Signaling Pathway

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound.

Quantitative Data Summary

The following table summarizes the known quantitative data for the effect of this compound on B16 murine melanoma cells.

| Parameter | Cell Line | Value | Reference |

| IC50 (Cell Viability) | B16 | < 1 µM | [1] |

Experimental Protocols

Experimental Workflow

Caption: Workflow for studying this compound effects on B16 cells.

B16 Murine Melanoma Cell Culture

This protocol outlines the standard procedure for culturing B16 murine melanoma cells.

-

Materials:

-

B16 murine melanoma cell line (e.g., B16-F10)

-

Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium[2]

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (100x)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks (T-75)

-

6-well, 12-well, and 96-well plates

-

Humidified incubator (37°C, 5% CO2)

-

-

Procedure:

-

Complete Medium Preparation: Prepare complete growth medium by supplementing DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Thawing: Thaw a cryovial of B16 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete medium. Centrifuge at 200 x g for 5 minutes.

-

Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10 mL of complete medium. Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO2.[3]

-

Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add 2 mL of Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach.[2]

-

Neutralization and Resuspension: Add 8 mL of complete medium to inactivate the trypsin. Gently pipette the cell suspension up and down to ensure a single-cell suspension.

-

Cell Counting and Plating: Determine the cell concentration using a hemocytometer or an automated cell counter. Seed cells into new flasks or plates at the desired density for experiments.

-

Preparation of this compound

-

Materials:

-

This compound solid

-

Dimethyl sulfoxide (DMSO), sterile

-

-

Procedure:

-

Prepare a stock solution of this compound by dissolving it in DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate amount of the compound in DMSO.

-

Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

For experiments, dilute the stock solution to the desired final concentrations using complete cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).

-

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of B16 cells.

-

Materials:

-

B16 cells

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

-

-

Procedure:

-

Seed B16 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to adhere overnight.[4]

-

The next day, treat the cells with various concentrations of this compound (e.g., a serial dilution around the expected IC50 of < 1 µM) and a vehicle control (DMSO) for the desired incubation period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis in B16 cells treated with this compound using flow cytometry.

-

Materials:

-

B16 cells

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Seed B16 cells into 6-well plates and allow them to attach overnight.

-

Treat the cells with this compound at the desired concentrations and a vehicle control for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells, including any floating cells from the supernatant, by trypsinization and centrifugation.

-

Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[5]

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the cell cycle distribution of B16 cells treated with this compound.

-

Materials:

-

B16 cells

-

This compound

-

6-well plates

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

-

-

Procedure:

-

Seed B16 cells in 6-well plates and treat with this compound at various concentrations for the desired time.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours or overnight.[6]

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry. The data will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Cell Culture Academy [procellsystem.com]

- 3. B16 Cell Line - Fundamental Guide to B16 Melanoma Cells in Oncological Research [cytion.com]

- 4. goldbio.com [goldbio.com]

- 5. bosterbio.com [bosterbio.com]

- 6. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

Application Notes and Protocols for (Z)-FeCP-oxindole in Preclinical Research

For research use only. Not for use in humans.

Introduction

(Z)-FeCP-oxindole is a synthetic organometallic compound identified as a selective inhibitor of human Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). As a key mediator of angiogenesis, the proliferation and migration of endothelial cells, VEGFR-2 is a significant target in cancer therapy. This compound has demonstrated anti-cancer properties in vitro, particularly against murine melanoma cell lines. These notes provide an overview of its known biological activity and theoretical protocols for its application in in vivo models, based on its mechanism of action and general practices for similar kinase inhibitors.

Mechanism of Action

This compound exerts its biological effects primarily through the competitive inhibition of the ATP-binding site of the VEGFR-2 tyrosine kinase domain. This prevents the autophosphorylation and subsequent activation of the receptor, thereby blocking downstream signaling pathways responsible for endothelial cell proliferation, migration, and survival. The inhibition of VEGFR-2 leads to a reduction in tumor-associated angiogenesis, effectively starving the tumor of essential nutrients and oxygen.

Quantitative Data Summary

Currently, published data on this compound is limited to in vitro studies. The following table summarizes the key quantitative findings.

| Parameter | Value | Cell Line / Target | Reference |

| IC50 (VEGFR-2) | ~200-220 nM | Human VEGFR-2 | [1][2] |

| IC50 (Anticancer Activity) | < 1 µM | B16 Murine Melanoma | [1][2] |

Note: At a concentration of 10 µM, this compound does not significantly inhibit VEGFR-1, PDGFRα, or PDGFRβ.[1][2]

In Vivo Model Application Protocols

Disclaimer: The following protocols are hypothetical and based on common practices for preclinical evaluation of VEGFR-2 inhibitors. No specific in vivo dosage or administration data for this compound has been published. Researchers should conduct dose-finding and toxicity studies to determine the optimal and safe dosage for their specific animal model.

Preparation of this compound for In Vivo Administration

This protocol is adapted from a formulation calculator for similar research compounds.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Corn oil, sterile

-

Sterile, light-protected vials

-

Vortex mixer

-

Ultrasonic bath (optional)

-

Warming device (e.g., water bath at 37°C)

Procedure:

-

Stock Solution Preparation:

-

Aseptically weigh the required amount of this compound powder.

-

Dissolve the powder in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing. Gentle warming to 37°C and sonication can aid in solubilization.

-

-

Working Solution Formulation:

-

For a typical dosing volume of 100 µL per 20g mouse, calculate the required concentration of the working solution based on the desired dosage (mg/kg).

-

In a sterile vial, add the calculated volume of the DMSO stock solution.

-

Slowly add the required volume of sterile corn oil to the DMSO stock while continuously vortexing to form a stable emulsion. A common ratio is 5-10% DMSO in the final formulation.

-

Ensure the final solution is clear and homogenous before administration. If precipitation occurs, reformulation with different excipients may be necessary.

-

-

Storage:

-

Prepare the formulation fresh for each day of dosing.

-

Protect the solution from light.

-

Store at 2-8°C for short-term use (within the same day).

-

Murine Xenograft Cancer Model Protocol (General)

This protocol outlines a general workflow for evaluating the efficacy of this compound in a subcutaneous tumor model.

Animal Model:

-

Immunocompromised mice (e.g., Nude, SCID) are typically used for human cancer cell line xenografts.

-

For murine cell lines like B16 melanoma, syngeneic models (e.g., C57BL/6 mice) can be used.

Experimental Procedure:

-

Cell Culture and Implantation:

-

Culture the desired cancer cell line (e.g., B16 melanoma) under standard conditions.

-

Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or PBS at a concentration of 1 x 107 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the flank of each mouse.

-

-

Tumor Growth and Grouping:

-

Allow tumors to establish and grow to a palpable size (e.g., 100-150 mm³).

-

Monitor tumor volume regularly using caliper measurements (Volume = 0.5 x Length x Width²).

-

Randomize mice into treatment and control groups with comparable average tumor volumes.

-

-

Drug Administration:

-

Vehicle Control Group: Administer the vehicle solution (e.g., 5-10% DMSO in corn oil) to the control group following the same schedule and route as the treatment group.

-

This compound Treatment Group: Administer the prepared this compound formulation at the predetermined dosage. The route of administration could be intraperitoneal (i.p.) or oral gavage (p.o.), and the frequency could be daily or every other day.

-

Positive Control Group (Optional): A known VEGFR-2 inhibitor can be used as a positive control.

-

-

Monitoring and Endpoints:

-

Measure tumor volume and body weight 2-3 times per week.

-

Monitor the general health and behavior of the animals daily.

-

The primary endpoint is typically tumor growth inhibition. Euthanize animals when tumors reach a predetermined maximum size or if signs of excessive toxicity are observed.

-

At the end of the study, collect tumors and major organs for further analysis (e.g., histopathology, biomarker analysis).

-

Visualizations

Signaling Pathway

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Caption: General experimental workflow for an in vivo xenograft study.

References

Application Notes and Protocols for Studying VEGFR-2 Signaling Pathways Using (Z)-FeCP-oxindole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing (Z)-FeCP-oxindole, a selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), to investigate its signaling pathways. The provided protocols are detailed methodologies for key experiments to assess the efficacy and mechanism of action of this compound and similar oxindole-based inhibitors.

Introduction to this compound

This compound is a selective, cell-permeable inhibitor of human VEGFR-2, a key mediator of angiogenesis, the formation of new blood vessels.[1] Aberrant VEGFR-2 signaling is a hallmark of several cancers, making it a critical target for anti-cancer drug development. This compound exerts its inhibitory effect by competing with ATP for binding to the kinase domain of VEGFR-2, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling cascades. This inhibition ultimately leads to a reduction in endothelial cell proliferation, migration, and survival.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound. It is important to note that comprehensive dose-response and in vivo efficacy data for this specific compound are limited in publicly available literature. Researchers are encouraged to perform their own dose-response studies to determine the optimal concentrations for their specific experimental systems.

| Parameter | Target | Cell Line | Value | Reference |

| IC50 | Human VEGFR-2 | in vitro kinase assay | 200 nM | [1] |

| IC50 | Human VEGFR-2 | in vitro kinase assay | 220 nM | |

| IC50 | Anticancer Activity | B16 murine melanoma | < 1 µM | [1] |

| Inhibition | VEGFR-1, PDGFRα, PDGFRβ | in vitro kinase assay | Significant inhibition at 10 µM | [1] |

VEGFR-2 Signaling Pathway and Inhibition by this compound

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 induces receptor dimerization and autophosphorylation of key tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling events crucial for angiogenesis. This compound, as an ATP-competitive inhibitor, blocks this initial phosphorylation step.

VEGFR-2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on VEGFR-2 signaling.

In Vitro VEGFR-2 Kinase Assay

This assay directly measures the ability of this compound to inhibit the kinase activity of recombinant human VEGFR-2.

Workflow:

Workflow for an in vitro VEGFR-2 kinase assay.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Prepare serial dilutions of this compound in kinase assay buffer to achieve the desired final concentrations.

-

Prepare a solution of recombinant human VEGFR-2 kinase domain in kinase assay buffer.

-

Prepare a solution of a suitable tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1) in kinase assay buffer.

-

Prepare a solution of ATP in kinase assay buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add the diluted this compound or vehicle control (DMSO).

-

Add the recombinant VEGFR-2 enzyme to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the ATP and substrate solution to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detect the amount of phosphorylated substrate using a suitable method, such as a luminescence-based assay (e.g., ADP-Glo™) or a fluorescence-based assay.

-

-

Data Analysis:

-

Subtract the background signal (no enzyme control) from all readings.

-

Normalize the data to the vehicle control (100% activity).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Calculate the IC50 value using non-linear regression analysis.

-

Western Blot Analysis of VEGFR-2 Phosphorylation

This protocol details the investigation of this compound's effect on VEGFR-2 autophosphorylation and the phosphorylation of downstream signaling proteins in a cellular context.

Workflow:

Workflow for Western Blot analysis of VEGFR-2 signaling.

Methodology:

-

Cell Culture and Treatment:

-

Culture human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cells in appropriate growth medium.

-

Seed the cells in 6-well plates and allow them to reach 80-90% confluency.

-

Serum-starve the cells for 4-6 hours in a basal medium.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with VEGF (e.g., 50 ng/mL) for a short period (e.g., 5-15 minutes).

-

-

Protein Extraction and Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Collect the cell lysates and centrifuge to pellet cell debris.

-

Determine the protein concentration of the supernatants using a BCA or Bradford assay.

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-VEGFR-2 (e.g., pY1175), total VEGFR-2, phospho-PLCγ, total PLCγ, phospho-Akt, total Akt, phospho-ERK, and total ERK overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Perform densitometric analysis of the protein bands using image analysis software.

-

Normalize the levels of phosphorylated proteins to the total protein levels for each respective target.

-

Endothelial Cell Proliferation Assay

This assay assesses the cytostatic or cytotoxic effects of this compound on endothelial cells.

Workflow:

Workflow for an endothelial cell proliferation assay.

Methodology:

-

Cell Seeding:

-

Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells per well in complete growth medium.

-

Allow the cells to adhere overnight.

-

-

Treatment:

-

Replace the medium with a fresh medium containing serial dilutions of this compound or vehicle control.

-

Incubate the plate for 24, 48, or 72 hours.

-

-

Measurement of Cell Proliferation:

-